molecular formula C14H25NO3 B8054263 Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)carbamate

Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)carbamate

Cat. No.: B8054263
M. Wt: 255.35 g/mol
InChI Key: UNTFIAWTKUINEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)carbamate is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1-bicyclo[3.2.1]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-6-4-5-13(9-14,10-16)7-8-14/h16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTFIAWTKUINEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylate (7.8 g, 27.6 mmol) in THF (65 mL) was added LiBH4 (2.0 M in THF, 28 mL, 56.0 mmol) dropwise at 0° C. under N2. The solution was warmed up to room temperature gradually and stirred overnight. The reaction mixture was quenched with Sat. NH4Cl and extracted with ethyl acetate (3×150 mL). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 7.0 g (90%) of the crude title compound, tert-Butyl 5-(hydroxymethyl)bicyclo[3.2.1]octan-1-ylcarbamate, as colorless oil, which was used in the next step without further purification. ESI-MS m/z: 200 (M-55)+.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.